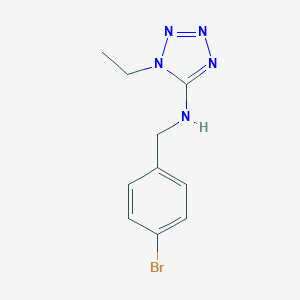![molecular formula C10H12N2O2S B275749 Methyl 2-({[amino(imino)methyl]sulfanyl}methyl)benzoate](/img/structure/B275749.png)
Methyl 2-({[amino(imino)methyl]sulfanyl}methyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-({[amino(imino)methyl]sulfanyl}methyl)benzoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the thiol-containing benzoate ester family and has been found to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of Methyl 2-({[amino(imino)methyl]sulfanyl}methyl)benzoate involves the formation of a covalent bond between the thiol group of a biomolecule and the sulfhydryl group of the compound. This reaction results in the formation of a highly fluorescent adduct, which can be detected using spectroscopic techniques.
Biochemical and Physiological Effects:
Methyl 2-({[amino(imino)methyl]sulfanyl}methyl)benzoate has been found to exhibit a range of biochemical and physiological effects. These effects include the ability to induce apoptosis in cancer cells, the ability to inhibit the growth of certain bacteria, and the ability to modulate the activity of certain enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using Methyl 2-({[amino(imino)methyl]sulfanyl}methyl)benzoate in lab experiments is its high selectivity for thiols. This compound has been shown to react selectively with thiols in the presence of other functional groups, making it an ideal tool for studying thiol-containing biomolecules. However, one limitation of using this compound is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.
Orientations Futures
There are several future directions for the study of Methyl 2-({[amino(imino)methyl]sulfanyl}methyl)benzoate. One potential direction is the development of new fluorescent probes based on this compound. These probes could be used to study a wide range of thiol-containing biomolecules and could have applications in both basic and applied research. Another potential direction is the study of the mechanism of action of this compound in more detail. This could lead to a better understanding of its biochemical and physiological effects and could help to identify new applications for this compound in scientific research.
Applications De Recherche Scientifique
Methyl 2-({[amino(imino)methyl]sulfanyl}methyl)benzoate has been studied extensively for its potential applications in scientific research. One of its primary applications is as a fluorescent probe for the detection of thiols in biological systems. This compound has been shown to selectively react with thiols in the presence of other functional groups, making it an ideal tool for studying thiol-containing biomolecules.
Propriétés
Formule moléculaire |
C10H12N2O2S |
|---|---|
Poids moléculaire |
224.28 g/mol |
Nom IUPAC |
methyl 2-(carbamimidoylsulfanylmethyl)benzoate |
InChI |
InChI=1S/C10H12N2O2S/c1-14-9(13)8-5-3-2-4-7(8)6-15-10(11)12/h2-5H,6H2,1H3,(H3,11,12) |
Clé InChI |
FGIJQAQQTPDGNT-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1CSC(=N)N |
SMILES canonique |
COC(=O)C1=CC=CC=C1CSC(=N)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(2-ethoxyanilino)sulfonyl]phenyl}acetamide](/img/structure/B275670.png)
![1-[(3,4-Dichlorobenzyl)(2-hydroxypropyl)amino]-2-propanol](/img/structure/B275672.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B275674.png)

![5-bromo-2-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275680.png)

![N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine](/img/structure/B275693.png)



![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-furamide](/img/structure/B275698.png)
![[4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone](/img/structure/B275700.png)
![2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]benzoic acid](/img/structure/B275702.png)